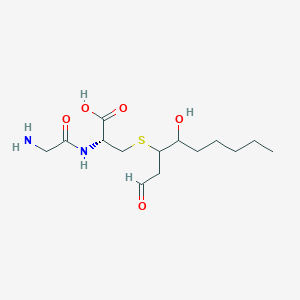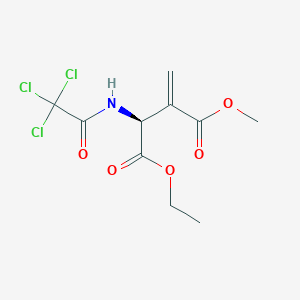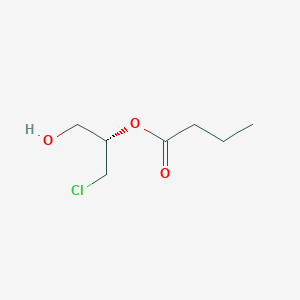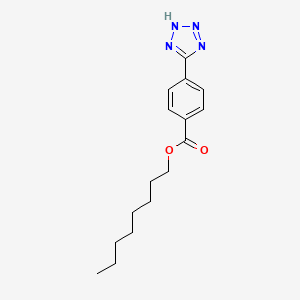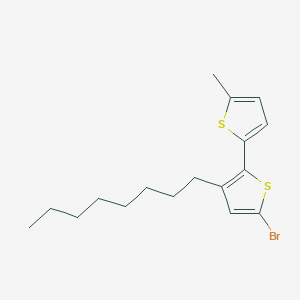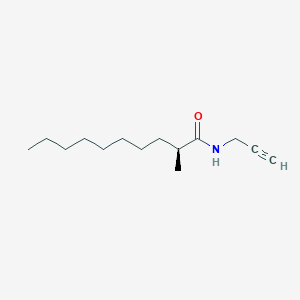
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide is an organic compound characterized by its unique structural features, including a methyl group at the second position and a prop-2-yn-1-yl group attached to the nitrogen atom of the decanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amine precursor with a prop-2-yn-1-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (2S)-2-Methyl-decanamide and prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The amine precursor is dissolved in the solvent, and the base is added to the solution. The prop-2-yn-1-yl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-yn-1-yl)anilines: These compounds share the prop-2-yn-1-yl group but differ in the amide backbone.
N-(prop-2-yn-1-yl)pyridin-2-amines: Similar in structure but contain a pyridine ring instead of a decanamide backbone.
Uniqueness
(2S)-2-Methyl-N-(prop-2-yn-1-yl)decanamide is unique due to its specific structural features, including the presence of a methyl group at the second position and the prop-2-yn-1-yl group attached to the nitrogen atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
671233-30-0 |
|---|---|
Formule moléculaire |
C14H25NO |
Poids moléculaire |
223.35 g/mol |
Nom IUPAC |
(2S)-2-methyl-N-prop-2-ynyldecanamide |
InChI |
InChI=1S/C14H25NO/c1-4-6-7-8-9-10-11-13(3)14(16)15-12-5-2/h2,13H,4,6-12H2,1,3H3,(H,15,16)/t13-/m0/s1 |
Clé InChI |
HREAELNUGOHJDQ-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCCCC[C@H](C)C(=O)NCC#C |
SMILES canonique |
CCCCCCCCC(C)C(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


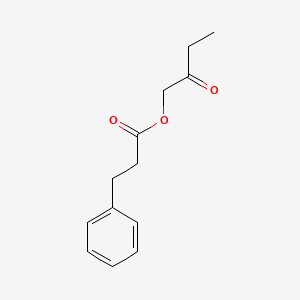


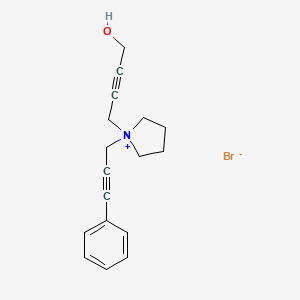
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)


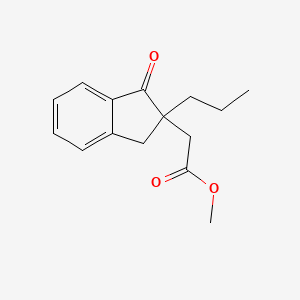
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
